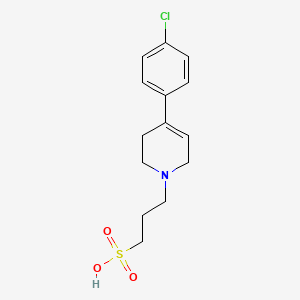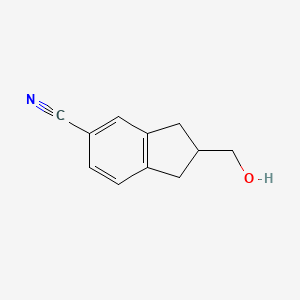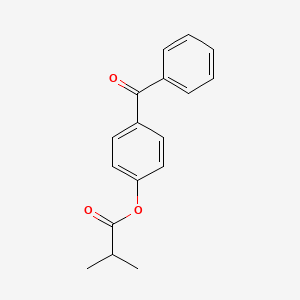
(4-benzoylphenyl) 2-methylpropanoate
概要
説明
(4-benzoylphenyl) 2-methylpropanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular ester is derived from isobutyric acid and 4-benzoyl-phenol, combining the properties of both parent compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyric acid 4-benzoyl-phenyl ester typically involves the esterification reaction between isobutyric acid and 4-benzoyl-phenol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of isobutyric acid 4-benzoyl-phenyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the ester. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
(4-benzoylphenyl) 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isobutyric acid and 4-benzoyl-phenol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Isobutyric acid and 4-benzoyl-phenol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
科学的研究の応用
(4-benzoylphenyl) 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of isobutyric acid 4-benzoyl-phenyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release isobutyric acid and 4-benzoyl-phenol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(4-benzoylphenyl) 2-methylpropanoate can be compared with other similar esters such as:
Benzoic acid 4-benzoyl-phenyl ester: Similar structure but derived from benzoic acid instead of isobutyric acid.
Phenyl isobutyrate: Another ester derived from isobutyric acid but with a phenyl group instead of a benzoyl-phenyl group.
The uniqueness of isobutyric acid 4-benzoyl-phenyl ester lies in its specific combination of isobutyric acid and 4-benzoyl-phenol, which imparts distinct chemical and physical properties compared to other esters.
特性
CAS番号 |
85100-39-6 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC名 |
(4-benzoylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C17H16O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChIキー |
HIGNUDMIBLJVDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
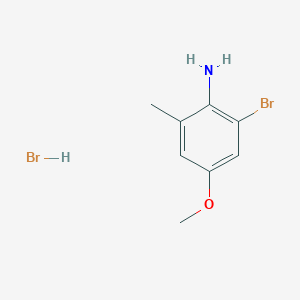
![(4aR,10aS)-1-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol](/img/structure/B8550119.png)

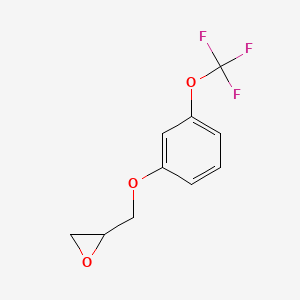
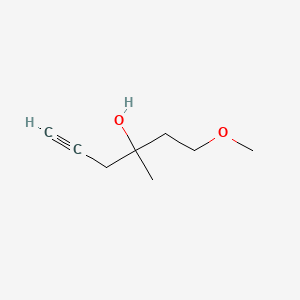
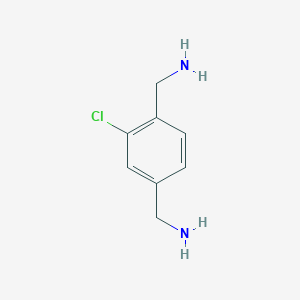
![1-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B8550147.png)
![Carbamic acid,[2-amino-5-propoxy-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8550149.png)
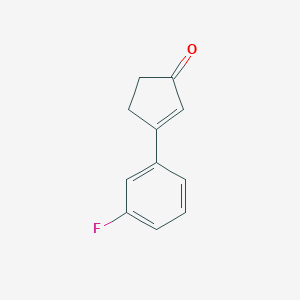
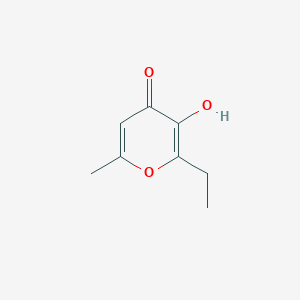
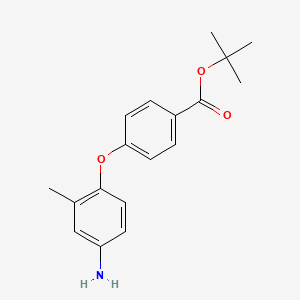
![2-[(2,4-Dichlorophenyl)methylidene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B8550167.png)
